molecular formula C25H24N2O3S2 B3018522 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide CAS No. 941967-63-1

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide

Cat. No.: B3018522
CAS No.: 941967-63-1
M. Wt: 464.6
InChI Key: NKHDMRUITUSRTL-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide is a structurally complex molecule featuring a benzothiazole core, a benzyl group, and a 4-tosylbutanamide chain. The benzothiazole moiety is a sulfur- and nitrogen-containing heterocycle known for its pharmacological relevance, while the tosyl (p-toluenesulfonyl) group enhances solubility and may influence biological interactions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S2/c1-19-13-15-21(16-14-19)32(29,30)17-7-12-24(28)27(18-20-8-3-2-4-9-20)25-26-22-10-5-6-11-23(22)31-25/h2-6,8-11,13-16H,7,12,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHDMRUITUSRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to obtain the final derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anticancer Properties

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide has been investigated for its anti-inflammatory properties, primarily through its interaction with cyclooxygenase (COX) enzymes. Inhibition of COX enzymes is crucial for reducing inflammation, which is a common pathway in various diseases, including cancer. The compound's structure allows it to selectively inhibit COX activity, making it a candidate for further development as an anti-inflammatory and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antibacterial activity. Studies have shown that compounds with similar structures can effectively combat both Gram-positive and Gram-negative bacteria. The incorporation of thiazole and sulfonamide moieties into the compound enhances its antibacterial properties by acting as competitive inhibitors of essential bacterial enzymes like dihydropteroate synthetase (DHPS) .

Biological Studies

Mechanistic Studies

The compound has been utilized in biological studies to elucidate its interaction with various biological targets. For instance, studies have focused on understanding how this compound interacts with cellular pathways involved in inflammation and cancer progression. The insights gained from these studies contribute to the broader understanding of how similar compounds might be used therapeutically .

Hybrid Antimicrobial Development

Recent research highlights the potential of combining this compound with cell-penetrating peptides to enhance its antimicrobial efficacy. Such hybrid strategies are promising for developing new antibacterial therapies that leverage the strengths of both components to overcome bacterial resistance .

Industrial Applications

Material Development

In addition to its pharmaceutical applications, this compound is being explored for use in developing new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science and materials engineering, where it can serve as a building block for synthesizing novel compounds with desirable characteristics.

Table 1: Comparison of Biological Activities

CompoundActivity TypeMechanism of Action
This compoundAnti-inflammatoryCOX enzyme inhibition
Derivatives of BenzothiazoleAntibacterialInhibition of DHPS
Hybrid Compounds with Cell-Penetrating PeptidesEnhanced AntimicrobialSynergistic action against bacterial strains

Table 2: Synthesis Methods

Synthesis MethodDescriptionYield (%)
N-acylation reactionCoupling of 2-amino benzothiazole with acyl chlorides76%
RecrystallizationPurification method post-synthesis92%

Case Studies

  • Anti-inflammatory Activity Study : A study evaluated the anti-inflammatory effects of this compound in a murine model. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting the compound's potential as a therapeutic agent.
  • Antibacterial Efficacy Evaluation : A series of experiments tested the antibacterial activity of the compound against multiple strains of bacteria. The results demonstrated potent activity, particularly against resistant strains, highlighting its potential role in addressing antibiotic resistance .
  • Material Science Application : Research explored the use of this compound as a precursor for synthesizing novel polymers. The resultant materials exhibited enhanced mechanical properties and thermal stability, indicating promising industrial applications.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole-Containing Amides

Compound Core Structure Substituents Functional Groups
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide Benzothiazole N-Benzyl, 4-tosylbutanamide Amide, Tosyl, Benzyl
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Benzothiazole-Benzoxazole 5-Chlorobenzoxazole, butanamide Amide, Benzoxazole, Chloro
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Benzothiazole-Isoquinoline Isoquinoline, acetamide Amide, Isoquinoline
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Triazole, Sulfonyl, Fluoro

Key Observations :

  • The target compound uniquely combines a benzothiazole core with a tosylbutanamide chain and N-benzyl substitution, distinguishing it from analogs with benzoxazole () or isoquinoline () moieties.
  • Sulfonyl groups are shared with ’s triazole derivatives, which may impart similar solubility or reactivity .

Key Observations :

  • ’s two-step synthesis using chlorobutanoyl chloride suggests a plausible route for the target’s butanamide chain formation .
  • Alkylation strategies in (e.g., chloroacetamide intermediates) could parallel the N-benzyl substitution in the target compound .

Spectroscopic Characterization

Table 3: Spectroscopic Features

Compound IR Bands (cm⁻¹) NMR Features
Target (expected) ~1660 (amide C=O), ~1150 (tosyl S=O) Benzyl protons (δ 4.5–5.0), aromatic signals
Compound Amide C=O (~1680), benzoxazole C-O (~1250) 1H-NMR: Benzothiazole protons (δ 7.2–8.1)
Hydrazinecarbothioamides 1663–1682 (C=O), 1243–1258 (C=S) NH stretches at 3150–3319 cm⁻¹

Key Observations :

  • The absence of C=O IR bands in ’s triazoles confirms cyclization, a critical distinction from the target’s amide structure .
  • Tosyl S=O stretches (~1150 cm⁻¹) would align with sulfonyl vibrations in ’s phenylsulfonyl derivatives .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Thiazole Ring : Known for its antibacterial properties.
  • Tosyl Group : Enhances solubility and stability.
  • Butanamide Chain : Contributes to its biological activity.

Table 1: Structural Components of this compound

ComponentDescription
Thiazole RingAntibacterial activity
Tosyl GroupImproves solubility
Butanamide ChainAffects biological interactions

Target Interactions

This compound exhibits its effects primarily through:

  • Antibacterial Activity : It interacts with bacterial cell membranes, disrupting their integrity, which leads to cell death. The presence of a cell-penetrating peptide like octaarginine significantly enhances this effect .
  • Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells by activating procaspase-3, a crucial enzyme in the apoptotic pathway. This was demonstrated in studies involving various cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile suggests favorable absorption and distribution characteristics, allowing effective targeting of bacterial and cancerous cells. The compound's solubility is enhanced by the tosyl group, facilitating better bioavailability.

Antimicrobial Studies

Recent studies have shown that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This was confirmed through various assays measuring minimum inhibitory concentrations (MICs) against clinical isolates.

Anticancer Studies

In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines. For example, it showed IC50 values in the low micromolar range against U937 and MCF-7 cell lines, indicating strong anticancer potential .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntibacterialVarious BacteriaVariesDisruption of cell membrane integrity
AnticancerU9375.2Induction of apoptosis via procaspase-3 activation
AnticancerMCF-76.6Induction of apoptosis via procaspase-3 activation

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives, including this compound, revealed significant antibacterial activity when combined with octaarginine, enhancing the compound's penetration into bacterial cells .
  • Cancer Cell Apoptosis : In experiments with U937 cells, treatment with this compound resulted in increased levels of apoptotic markers, confirming its role as a pro-apoptotic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide and related analogs?

  • Answer : Synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Use of benzothiazole-2-amine derivatives with benzyl halides under basic conditions (e.g., NaOH) to form the N-benzyl linkage .
  • Tosyl group introduction : Reaction of intermediates with tosyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to install the 4-tosylbutanamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., methanol/water mixtures) are standard for isolating pure compounds .
    • Validation : Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC (purity >95%) is critical. For example, 1H NMR^1 \text{H NMR} peaks for the benzothiazole proton typically appear at δ 7.8–8.2 ppm, while tosyl methyl groups resonate at δ 2.4–2.6 ppm .

Q. How are structural ambiguities resolved in benzothiazole-derived compounds during characterization?

  • Answer : Contradictions in spectral data (e.g., unexpected splitting in 1H NMR^1 \text{H NMR}) are addressed through:

  • 2D NMR techniques : HSQC and HMBC to confirm connectivity between benzothiazole, benzyl, and tosyl groups .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N interactions in related thiazole analogs) .
  • Mass spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]+^+ for N-(benzo[d]thiazol-2-yl)benzamide at m/z 255.21) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?

  • Answer : SAR studies require:

  • Analog synthesis : Modifying substituents on the benzyl (e.g., electron-withdrawing groups) or tosyl group (e.g., fluorination) to assess bioactivity trends .
  • Biological assays : Testing analogs against target enzymes (e.g., PFOR in anaerobic organisms) using enzyme inhibition assays (IC50_{50} determination) .
  • Data correlation : Computational tools like CoMFA or CoMSIA to map steric/electronic effects of substituents to activity .
    • Case Study : In nitazoxanide analogs, replacing the nitro group with chlorine improved metabolic stability while retaining anti-parasitic activity .

Q. What strategies address discrepancies in bioactivity data across studies?

  • Answer : Contradictory results (e.g., varying IC50_{50} values) may arise from:

  • Experimental variables : Differences in assay conditions (pH, temperature) or solvent systems (DMSO vs. aqueous buffers).
  • Validation : Replicate assays with standardized protocols (e.g., ATPase activity measured at 37°C in pH 7.4 buffer) .
  • Computational validation : Molecular docking (AutoDock Vina) to compare binding poses across analogs and identify key interactions (e.g., π-π stacking with benzothiazole) .

Q. How can molecular docking guide the optimization of this compound for specific targets?

  • Answer : Docking workflows involve:

  • Target selection : Prioritize proteins with known benzothiazole affinity (e.g., EGFR kinase or bacterial enoyl-ACP reductase) .
  • Pose analysis : Identify critical interactions (e.g., hydrogen bonds between the tosyl sulfonyl group and Arg residues) .
  • Free energy calculations : MM-PBSA/GBSA to rank analogs by binding energy and predict potency .
    • Example : In thiazole-triazole hybrids, docking revealed that 4-bromo substitution enhanced hydrophobic interactions with the ATP-binding pocket of kinases .

Methodological Considerations

Q. What purification techniques are optimal for isolating polar byproducts in benzothiazole synthesis?

  • Answer : For polar impurities (e.g., unreacted amines or hydroxylated side products):

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% ACN over 30 min) .
  • Ion-exchange chromatography : Effective for separating sulfonamide derivatives (common in tosyl-containing compounds) .

Q. How are non-classical hydrogen bonds and π-interactions analyzed in crystal structures of related compounds?

  • Answer : X-ray diffraction data (e.g., CIF files) are analyzed using software like Mercury or SHELX:

  • Hydrogen bonding : Identify interactions like C–H⋯O/F (distance: 2.5–3.2 Å; angle: 120–180°) .
  • π-stacking : Measure centroid distances (3.4–3.8 Å) and dihedral angles (<30°) between benzothiazole and aromatic residues .

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